molecular formula C23H21N3O B3012736 3,4-dimethyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide CAS No. 835897-44-4

3,4-dimethyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide

Cat. No. B3012736
M. Wt: 355.441
InChI Key: JSPLQNUOAZPXLC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives is a topic of interest in the field of medicinal chemistry due to their potential biological applications. One study reports the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides using 4-aminophenazone, highlighting the importance of such compounds in drug chemistry . Another research effort describes the creation of 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives bearing a benzimidazole moiety, synthesized through a molecular hybridization approach . Additionally, the synthesis and characterization of N-(3-(8-bromoimidazo[1, 2-a]pyridin-2-yl)-4-fluorophenyl)benzamide derivatives have been reported, showcasing a collection of new compounds characterized by various spectroscopic techniques .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity. In the context of pyridyl substituted benzamides, compounds have been synthesized with 1,8-naphthalimide connected to benzoic acid chloride, which are characterized by spectral measurements and X-ray crystallography . These structural analyses are essential to understand the interaction of these compounds with biological targets and their potential as therapeutic agents.

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives can be inferred from their synthesis and biological evaluation. The compounds synthesized from 4-aminophenazone were screened against various human recombinant alkaline phosphatases and ecto-5'-nucleotidases, indicating their ability to interact with and inhibit these enzymes . This suggests that the chemical structure of these benzamides allows them to bind to nucleotide protein targets, which is a significant aspect of their reactivity profile.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are important for their application in medicinal chemistry. For instance, the synthesized 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives were evaluated for their anticancer activity and computational ADME study, which provided insights into their physicochemical, pharmacokinetic, and drug-likeness properties, including predicted oral bioavailability . The luminescent properties of pyridyl substituted benzamides in both DMF solution and solid state, as well as their aggregation-enhanced emission in aqueous-DMF solution, are also noteworthy . These properties are crucial for the development of these compounds as therapeutic agents.

Scientific Research Applications

  • Heterocyclic Synthesis :

    • Enaminonitriles, including derivatives of benzamide, are crucial in the synthesis of various heterocyclic compounds like pyrazole, pyridine, and pyrimidine. These compounds have a wide range of applications in medicinal and synthetic chemistry (Fadda et al., 2012).
  • Synthetic Chemistry and Potential Biological Activities :

    • The synthesis of novel compounds with pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, and thiazolo[3,2-a]benzimidazole moieties, which are derivatives of benzamide-like compounds, has been reported. These compounds are of interest due to their potential biological activities, including antimicrobial effects (Abdel‐Aziz et al., 2008).
  • Capillary Electrophoresis in Quality Control :

    • Benzamide derivatives are used in the capillary electrophoretic separation of various substances. This application is significant in the quality control of pharmaceutical compounds (Ye et al., 2012).
  • Cytotoxicity Studies in Drug Discovery :

    • Certain pyridine, pyrimidine, pyrazole, and isoxazole derivatives, which are related to benzamide structures, have been synthesized and evaluated for their cytotoxic activity. This research is integral to the discovery of new anticancer drugs (Mansour et al., 2020).
  • Microwave-mediated Synthesis in Organic Chemistry :

    • The microwave-mediated synthesis of benzothiazole- and benzimidazole-based heterocycles, which involve benzamide derivatives, is an important process in organic chemistry. This method enhances the efficiency of synthesizing complex organic compounds (Darweesh et al., 2016).

properties

IUPAC Name

3,4-dimethyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O/c1-15-6-7-19(13-17(15)3)23(27)24-20-10-8-18(9-11-20)21-14-26-12-4-5-16(2)22(26)25-21/h4-14H,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSPLQNUOAZPXLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=CN4C=CC=C(C4=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide

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